molecular formula C18H17NO2 B14312815 3-(2-Ethoxyanilino)naphthalen-2-ol CAS No. 116058-29-8

3-(2-Ethoxyanilino)naphthalen-2-ol

Cat. No.: B14312815
CAS No.: 116058-29-8
M. Wt: 279.3 g/mol
InChI Key: BZGHJSXYXGACDG-UHFFFAOYSA-N
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Description

3-(2-Ethoxyanilino)naphthalen-2-ol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a naphthalene ring system substituted with an ethoxyanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyanilino)naphthalen-2-ol typically involves the reaction of naphthalen-2-ol with 2-ethoxyaniline. One common method is the diazonium coupling reaction, where naphthalen-2-ol is first converted to its diazonium salt, which then reacts with 2-ethoxyaniline under controlled conditions . The reaction is usually carried out in an alkaline medium to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale diazonium coupling reactions, where the reactants are mixed in large reactors under controlled temperature and pH conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyanilino)naphthalen-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyanilino)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Ethoxyanilino)naphthalen-2-ol is unique due to the presence of the ethoxyanilino group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other naphthol derivatives may not be as effective .

Properties

CAS No.

116058-29-8

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

3-(2-ethoxyanilino)naphthalen-2-ol

InChI

InChI=1S/C18H17NO2/c1-2-21-18-10-6-5-9-15(18)19-16-11-13-7-3-4-8-14(13)12-17(16)20/h3-12,19-20H,2H2,1H3

InChI Key

BZGHJSXYXGACDG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=CC3=CC=CC=C3C=C2O

Origin of Product

United States

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